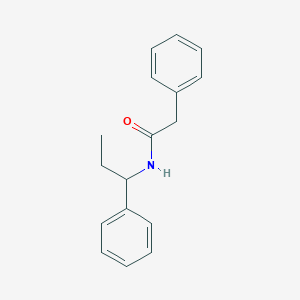![molecular formula C18H20N2O4 B450219 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes a benzylidene group, a phenoxyacetohydrazide moiety, and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide typically involves the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide
- N’-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide
- [4-methoxy-3-(methoxymethyl)benzylidene]malononitrile
Uniqueness
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy substituents, along with the benzylidene and hydrazide moieties, make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4g/mol |
Nom IUPAC |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20N2O4/c1-22-12-15-10-14(8-9-17(15)23-2)11-19-20-18(21)13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,21)/b19-11+ |
Clé InChI |
OROPOZOOEUTDJW-YBFXNURJSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
SMILES isomérique |
COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC |
SMILES canonique |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
![3-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450144.png)
![2,2-dimethyl-N-{3-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450145.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-cyanophenoxy)propanohydrazide](/img/structure/B450148.png)
![Methyl 2-[(4-propoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450151.png)
![Isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B450152.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450153.png)
![2-{2-methoxy-4-[(E)-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B450157.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B450159.png)
![2-[(4-chlorophenoxy)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450160.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B450161.png)
